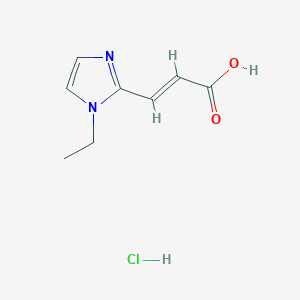

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(1-ethylimidazol-2-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-2-10-6-5-9-7(10)3-4-8(11)12;/h3-6H,2H2,1H3,(H,11,12);1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQAGLKGTIRJIE-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Strategy Overview

The preparation of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride generally involves two main stages:

- Construction of the 1-ethyl-1H-imidazole core.

- Introduction of the propenoic acid side chain at the 2-position, followed by hydrochloride salt formation.

Detailed Preparation Methods

3.1 Synthesis of 1-ethyl-1H-imidazole

The first step is the N-alkylation of imidazole to introduce the ethyl group at the 1-position. This is typically achieved via the reaction of imidazole with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate.

Reaction:

$$

\text{Imidazole} + \text{Ethyl halide} \rightarrow \text{1-ethyl-1H-imidazole}

$$

| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Imidazole | 1 | Acetone/DMF | 40–60°C | 4–8 h | 70–90% |

| Ethyl bromide | 1.1 | ||||

| Potassium carbonate | 1.2 |

Data Table: Summary of Preparation Steps

| Step | Key Reagents/Conditions | Typical Yield |

|---|---|---|

| N-ethylation of imidazole | Ethyl halide, base, acetone/DMF, 40–60°C | 70–90% |

| Knoevenagel condensation | Malonic acid, aldehyde, piperidine, 60–80°C | 60–80% |

| Hydrochloride salt formation | HCl (aq or gas), ethanol, 0–25°C | 80–95% |

Research Findings and Notes

- The overall yield of the process is influenced by the purity of starting materials and the efficiency of each step.

- The Knoevenagel condensation is particularly sensitive to the presence of water and the choice of catalyst/base.

- Hydrochloride salt formation is typically quantitative and serves to improve the compound’s solubility and stability for storage and handling.

- Patent literature on closely related imidazole derivatives supports the above synthetic sequence, with minor variations in solvents and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the imidazole ring.

Reduction: Reduction reactions can target the propenoic acid moiety, converting it to a saturated carboxylic acid.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the ethyl group can lead to the formation of a carboxylic acid derivative.

Reduction: Reduction of the propenoic acid moiety results in the formation of a saturated carboxylic acid.

Substitution: Substitution reactions can yield various alkylated or acylated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C8H10N2O2·HCl

Molecular Weight : 192.64 g/mol

IUPAC Name : (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

CAS Number : 1613049-50-5

The compound features an imidazole ring, which contributes to its biological activity and potential therapeutic applications.

Pharmaceutical Development

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride has shown promise in the development of novel therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for drug design.

Key Findings :

- Anticancer Activity : Imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation. Research indicates that compounds similar to 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential use in chemotherapy regimens .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. The imidazole moiety is known for its role in biological systems, particularly in enzyme catalysis and as a ligand in metal coordination.

Applications :

- Enzyme Inhibition Studies : Researchers have employed this compound to investigate its effects on specific enzymes involved in metabolic pathways, contributing to the understanding of disease mechanisms .

Material Science

In material science, the compound's unique chemical properties allow it to be used in the synthesis of polymers and nanomaterials. Its ability to form stable complexes with metals can be harnessed for creating advanced materials with specific functionalities.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various imidazole derivatives on cancer cell lines. The results indicated that 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride significantly reduced cell viability in breast and lung cancer models, showing promise as a lead compound for further development .

Case Study 2: Enzyme Inhibition

In another research project, the compound was tested for its inhibitory effects on a specific enzyme involved in glucose metabolism. The findings revealed that it effectively reduced enzyme activity by 50%, highlighting its potential role in managing metabolic disorders such as diabetes .

Wirkmechanismus

The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(2E)-3-(1,4,5-Trimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

- Molecular Formula: C₁₄H₁₈ClNO₄

- Molecular Weight : 299.76 g/mol

- Key Features : Three methyl groups at the 1-, 4-, and 5-positions of the imidazole ring. The increased alkylation likely enhances lipophilicity compared to the ethyl-substituted analog. This compound’s higher molecular weight and steric bulk may reduce aqueous solubility but improve membrane permeability .

3-(1H-Imidazol-4-yl)prop-2-enoic acid hydrochloride

- Molecular Formula : C₆H₇ClN₂O₂

- Molecular Weight : 174.58 g/mol

- Key Features: No alkyl substitution on the imidazole ring (free N-H at the 1-position). However, the lack of alkylation may decrease stability under basic conditions .

(2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride

- Molecular Formula : C₇H₉ClN₂O₂

- Molecular Weight : 188.62 g/mol

- Key Features: A methyl group at the 1-position and a conjugated propenoic acid at the 4-position of the imidazole. The methyl group provides moderate lipophilicity, while the 4-substitution alters electronic properties of the imidazole ring compared to 2-substituted analogs. This positional isomerism may influence binding affinity in biological targets .

L-Histidine Monohydrochloride Monohydrate

- Molecular Formula : C₆H₁₀ClN₃O₃

- Molecular Weight : 209.63 g/mol

- Key Features: A naturally occurring amino acid with an imidazole side chain. Unlike the synthetic analogs above, this compound includes an α-amino acid backbone, making it structurally distinct. However, the imidazole moiety allows for comparisons in pH-dependent behavior and metal coordination .

Data Table: Comparative Analysis

Research Findings and Implications

Substituent Effects :

- Alkyl groups (ethyl, methyl) at the 1-position of imidazole improve stability by reducing N-H acidity, as seen in the target compound compared to the unsubstituted analog .

- Trimethyl substitution () introduces steric hindrance, which may limit interactions in enzymatic binding pockets but enhance passive diffusion .

Positional Isomerism: Substitution at the 2-position (target compound) vs. 4-position () alters the electron density of the imidazole ring. The 2-substituted derivative may exhibit stronger conjugation with the propenoic acid group, affecting its acidity and reactivity .

Biological Relevance :

- While L-histidine () serves as a benchmark for natural imidazole derivatives, synthetic analogs like the target compound offer tunable properties for drug design, such as optimized LogP values or targeted hydrogen-bonding interactions .

Biologische Aktivität

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, with the CAS number 1423037-14-2, is an organic compound notable for its potential biological activities. This compound features an imidazole ring and a propenoic acid moiety, which contribute to its diverse pharmacological properties. Recent studies indicate that this compound may serve as a scaffold in drug development, particularly in the fields of antimicrobial and antifungal research.

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 202.64 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and organic solvents

Antimicrobial Properties

Research has demonstrated that 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride exhibits significant antimicrobial activity. This is particularly relevant against various bacterial strains and fungi. The compound's mechanism involves the inhibition of key enzymes and disruption of microbial cell membranes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 4 µg/mL |

Antifungal Activity

The compound has also shown promising antifungal properties. Studies have indicated its effectiveness against common fungal pathogens, making it a candidate for further investigation in antifungal drug development.

The biological activity of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride can be attributed to its structural characteristics:

- Imidazole Ring Interaction : The imidazole ring can coordinate with metal ions and bind to enzyme active sites, inhibiting their function.

- Propenoic Acid Moiety : This part of the molecule may interact with biological membranes, altering their permeability and affecting cell viability.

Case Study 1: Antimicrobial Efficacy

A study conducted by Waghmare et al. (2022) evaluated the antimicrobial efficacy of various imidazole derivatives, including 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride. The results showed that this compound had a low MIC against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal activity, the compound was tested against clinical isolates of Candida species. The results revealed that it inhibited fungal growth effectively at low concentrations, suggesting its potential utility in treating fungal infections resistant to conventional therapies .

Q & A

Q. How can researchers optimize the synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride to improve yield and purity?

A methodological approach involves using Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology (RSM) optimizes interactions between parameters like reaction time and catalyst loading . Evidence from imidazole derivative syntheses (e.g., in ) highlights the use of controlled hydrolysis and anti-solvent crystallization to enhance purity.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Combined spectroscopic and chromatographic methods are essential:

- NMR spectroscopy (1H, 13C, 2D-COSY) confirms regiochemistry and proton environments, as demonstrated in imidazole-acetic acid derivatives .

- HPLC-MS ensures purity and detects byproducts, with reverse-phase C18 columns and ion-pairing agents improving resolution for hydrophilic compounds .

- X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of molecular geometry, as seen in structurally similar benzimidazole derivatives .

Q. What experimental approaches are recommended to assess solubility and stability in aqueous and organic media?

- Solubility profiling : Use shake-flask methods with UV-Vis or NMR quantification across pH gradients (1–13) and solvent systems (e.g., DMSO, ethanol, PBS buffer) .

- Stability studies : Accelerated degradation tests under thermal (40–80°C) and photolytic (ICH Q1B guidelines) conditions, monitored via HPLC to track decomposition pathways .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies and intermediate trapping?

- Kinetic isotope effects (KIE) and stopped-flow spectroscopy can identify rate-determining steps in reactions like Michael additions or cyclizations. For example, isotopic labeling (e.g., deuterated solvents) clarifies proton-transfer mechanisms .

- Trapping reactive intermediates : Quench experiments with scavengers (e.g., TEMPO for radicals) or low-temperature NMR (e.g., −80°C in THF) stabilize transient species, as applied in bisphosphonate syntheses .

Q. What computational strategies are effective in predicting reactivity and biological interactions?

- Quantum mechanical calculations (DFT) : Simulate transition states for reactions (e.g., electrophilic substitution at the imidazole ring) and predict regioselectivity .

- Molecular docking and MD simulations : Model interactions with biological targets (e.g., enzymes with imidazole-binding pockets) using software like AutoDock Vina, validated by experimental IC50 data .

Q. How should researchers address contradictions in bioactivity data across experimental models?

- Meta-analysis frameworks : Apply statistical tools (e.g., hierarchical Bayesian models) to reconcile discrepancies in IC50 values between cell-based vs. enzymatic assays .

- Orthogonal validation : Cross-verify results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) and control for confounding factors like solvent effects or impurity interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.